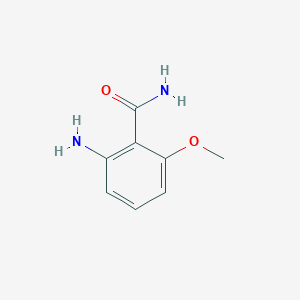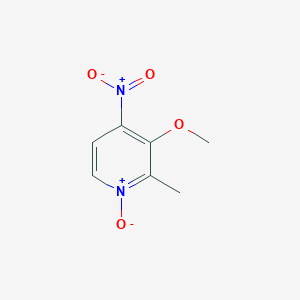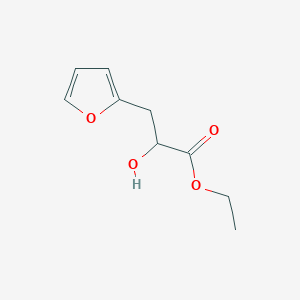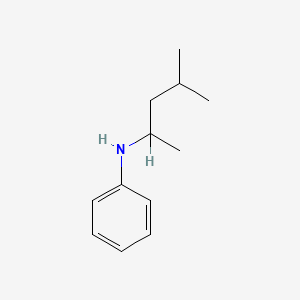
N-(4-methylpentan-2-yl)aniline
Descripción general
Descripción
N-(4-methylpentan-2-yl)aniline, also known as 4-methylpentan-2-ylamine, is an organic compound belonging to the aniline family. It is a colorless liquid with a pungent odor, and it is soluble in water. It is a versatile compound that can be used in a variety of applications, from synthesis to scientific research.
Aplicaciones Científicas De Investigación
N-(N-(4-methylpentan-2-yl)anilinean-2-yl)aniline has a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in the synthesis of peptide and nucleotide analogs and in the synthesis of natural products. Additionally, it can be used as a reagent in the synthesis of heterocyclic compounds.
Mecanismo De Acción
N-(N-(4-methylpentan-2-yl)anilinean-2-yl)aniline is an aromatic compound that undergoes electrophilic aromatic substitution reactions. In these reactions, the aniline molecule acts as a nucleophile, attacking the electrophilic species and forming a new covalent bond. This reaction occurs due to the presence of the electron-withdrawing groups on the aniline molecule, which increases its nucleophilicity.
Biochemical and Physiological Effects
N-(N-(4-methylpentan-2-yl)anilinean-2-yl)aniline has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognition, behavior, and mood. Additionally, N-(N-(4-methylpentan-2-yl)anilinean-2-yl)aniline has been found to have an analgesic effect, which could be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(N-(4-methylpentan-2-yl)anilinean-2-yl)aniline is a versatile compound that is relatively easy to synthesize and can be used for a variety of applications. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that N-(N-(4-methylpentan-2-yl)anilinean-2-yl)aniline is highly toxic and should be handled with care.
Direcciones Futuras
N-(N-(4-methylpentan-2-yl)anilinean-2-yl)aniline has a variety of potential future applications. It could be used to synthesize new drugs, agrochemicals, and other organic compounds. Additionally, it could be used in the synthesis of peptide and nucleotide analogs, and in the synthesis of natural products. It could also be used as a reagent in the synthesis of heterocyclic compounds. Finally, further research could be done to explore its effects on cognition, behavior, and mood, as well as its potential use as an analgesic.
Propiedades
IUPAC Name |
N-(4-methylpentan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)9-11(3)13-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOAJFOMVFZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




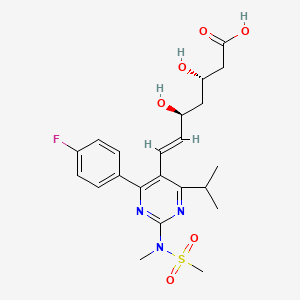
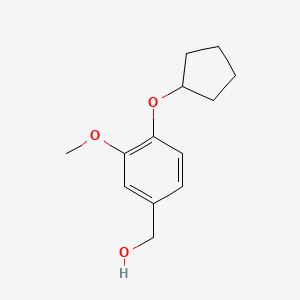
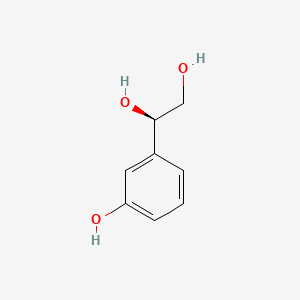

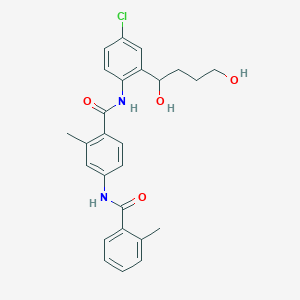
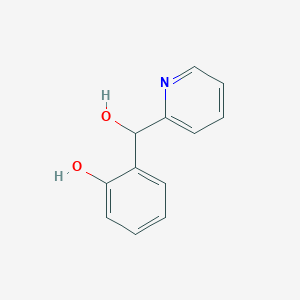
![(3aR,6aR)-rel-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3323047.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate](/img/structure/B3323054.png)
